molecular formula C25H22FNO4 B6309999 Fmoc-alpha-methyl-D-3-fluorophenylalanine (Fmoc-D-aMePhe(3-F)-OH) CAS No. 1410792-22-1

Fmoc-alpha-methyl-D-3-fluorophenylalanine (Fmoc-D-aMePhe(3-F)-OH)

Cat. No. B6309999
CAS RN: 1410792-22-1
M. Wt: 419.4 g/mol
InChI Key: YEBXKZJYYWUHHK-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-methyl-D-3-fluorophenylalanine (Fmoc-D-aMePhe(3-F)-OH) is an amino acid used in chemical synthesis and research. It is a derivative of the naturally occurring amino acid phenylalanine, with a methyl group and a 3-fluorine atom added to its side chain. Fmoc-D-aMePhe(3-F)-OH is a versatile reagent used in peptide synthesis and in the preparation of various biologically active compounds. It is also used in the study of enzyme mechanisms and in the development of new drugs.

Scientific Research Applications

Fmoc-D-aMePhe(3-F)-OH has a wide range of uses in scientific research. It is used in the synthesis of peptides, in the study of enzyme mechanisms, and in the development of new drugs. It is also used in the synthesis of biologically active compounds, such as inhibitors of protein tyrosine phosphatases, and in the study of protein-protein interactions.

Mechanism of Action

Fmoc-D-aMePhe(3-F)-OH acts as a substrate for various enzymes, such as peptidases and proteases. It is also used as a substrate for the synthesis of peptides and proteins. In addition, it is used as a reagent in the synthesis of various biologically active compounds.
Biochemical and Physiological Effects
Fmoc-D-aMePhe(3-F)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases, and to modulate the activity of certain enzymes involved in the metabolism of lipids. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of carbohydrates. In addition, it has been shown to modulate the activity of certain enzymes involved in the metabolism of amino acids.

Advantages and Limitations for Lab Experiments

Fmoc-D-aMePhe(3-F)-OH has several advantages in laboratory experiments. It is a versatile reagent that can be used in a wide range of applications. It is also relatively easy to synthesize and purify, and is relatively stable in solution. However, it is not as soluble in water as some other amino acids, and it is not as reactive as some other reagents.

Future Directions

For the use of Fmoc-D-aMePhe(3-F)-OH include its use in the synthesis of novel peptides, proteins, and biologically active compounds. It could also be used in the development of novel enzyme inhibitors, and in the study of protein-protein interactions. In addition, it could be used in the development of new drugs and therapeutic agents. Finally, further research could be done to investigate the biochemical and physiological effects of Fmoc-D-aMePhe(3-F)-OH.

Synthesis Methods

Fmoc-D-aMePhe(3-F)-OH is synthesized by the reaction of Fmoc-D-Phe(3-F)-OH with dimethylsulfate, followed by a deprotection step. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is usually complete within one hour, and the product can be isolated by precipitation or chromatography.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBXKZJYYWUHHK-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-alpha-methyl-L-3-Fluorophe

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